3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including a chlorophenyl, ethyl, and sulfanylidene groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst like aluminum chloride.
Attachment of the Ethyl and Methylphenyl Groups: The ethyl and methylphenyl groups can be attached through nucleophilic substitution reactions using appropriate alkylating agents.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate compound with sulfur or sulfur-containing reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist of receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide include other quinazoline derivatives with varying substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples of similar compounds include:
4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline derivatives: These compounds have different substituents on the quinazoline core, affecting their reactivity and applications.
Chlorophenyl-substituted quinazolines: These compounds have variations in the position and type of substituents on the phenyl ring, influencing their chemical behavior and biological effects.
The uniqueness of 3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29ClN4O2S |
---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-3-32(23-7-4-6-19(2)16-23)15-5-14-30-26(34)21-10-13-24-25(17-21)31-28(36)33(27(24)35)18-20-8-11-22(29)12-9-20/h4,6-13,16-17H,3,5,14-15,18H2,1-2H3,(H,30,34)(H,31,36) |
InChI Key |
YEWOJXFCYYWRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.